

Indeno[1,2,3-cd]pyrene-d12: A Technical Assessment of Carcinogenicity

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Compound of Interest		
Compound Name:	Indeno[1,2,3-cd]pyrene-d12	
Cat. No.:	B589106	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the carcinogenic potential of Indeno[1,2,3-cd]pyrene-d12. While direct toxicological studies on the deuterated form are not readily available in the public domain, this document synthesizes the extensive body of research on its parent compound, Indeno[1,2,3-cd]pyrene (IP), to infer its likely carcinogenic properties. The substitution of hydrogen with deuterium is not expected to alter the fundamental carcinogenic mechanism of the molecule.

Core Conclusion

Indeno[1,2,3-cd]pyrene is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[1][2][3][4][5] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[1][6][7] Given that deuteration is unlikely to change the intrinsic chemical properties that lead to carcinogenicity, Indeno[1,2,3-cd]pyrene-d12 should be handled with the same precautions as a carcinogen.[8]

Carcinogenicity Classification

Regulatory and advisory bodies have classified Indeno[1,2,3-cd]pyrene based on comprehensive reviews of available evidence.



Organization	Classification	Description
International Agency for Research on Cancer (IARC)	Group 2B	Possibly carcinogenic to humans.[1][2]
National Toxicology Program (NTP), U.S. Dept. of Health and Human Services	Reasonably anticipated to be a human carcinogen	Based on evidence of carcinogenicity in experimental animals.[3][4][5]
U.S. Environmental Protection Agency (EPA)	B2	Probable human carcinogen - based on sufficient evidence from animal studies.
California Office of Environmental Health Hazard Assessment (OEHHA)	Known to the state to cause cancer	Listed under Proposition 65.

Mechanism of Carcinogenicity: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of Indeno[1,2,3-cd]pyrene, like many polycyclic aromatic hydrocarbons (PAHs), is not due to the parent compound itself but rather its metabolic activation into reactive intermediates that can damage DNA.[11][12][13]

Metabolic Activation Pathway

The primary route of metabolic activation involves the cytochrome P450 enzyme system, which oxidizes the IP molecule.[11] This process can lead to the formation of several reactive species, including epoxides, quinones, and nitro derivatives.[11][14] The formation of dihydrodiol epoxides is a critical step in the activation of many PAHs.[12] These electrophilic metabolites can then covalently bind to nucleophilic sites on DNA, forming DNA adducts.[11] [12]



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Metabolic activation of Indeno[1,2,3-cd]pyrene leading to carcinogenesis.

DNA Adducts

The formation of DNA adducts is a key initiating event in chemical carcinogenesis.[11][12] These adducts can disrupt the normal replication and transcription of DNA, leading to mutations in critical genes that control cell growth and differentiation.[11] If these mutations are not repaired by the cell's DNA repair mechanisms, they can lead to the development of cancer. Studies have shown that metabolites of IP are mutagenic in bacterial assays, such as the Ames test, and can induce cell transformation.[1][7][14]

Experimental Evidence of Carcinogenicity

The carcinogenic potential of Indeno[1,2,3-cd]pyrene has been demonstrated in various animal models.

Species	Route of Administration	Observed Tumors	Reference
Mouse	Dermal application	Skin papillomas and carcinomas	[4][5][6][15]
Mouse	Subcutaneous injection	Sarcomas at the injection site	[6]
Rat	Intrapulmonary implantation	Lung carcinomas	[4][5]

Experimental Protocols In Vivo Carcinogenicity Bioassay (Mouse Skin Painting)

This protocol is designed to assess the tumor-initiating and complete carcinogenic potential of a substance when applied to the skin of mice.

- Animal Model: Female SENCAR or C3H/He mice, 6-8 weeks old.
- Test Substance Preparation: Indeno[1,2,3-cd]pyrene is dissolved in a suitable solvent, such as acetone, at various concentrations.



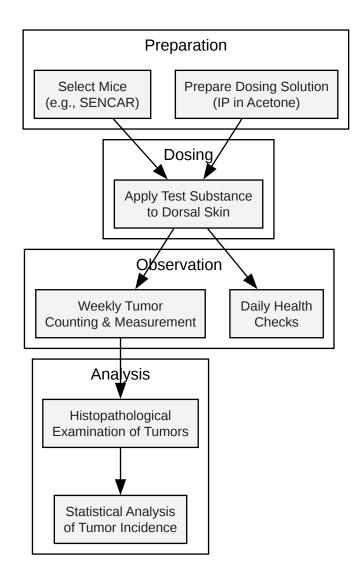




Dosing Regimen:

- Initiation-Promotion Study: A single application of the test substance is followed by repeated applications of a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) twice weekly for 20-26 weeks.
- Complete Carcinogenesis Study: The test substance is applied repeatedly (e.g., twice weekly) for a prolonged period (e.g., up to 52 weeks).
- Observation: Animals are observed daily for clinical signs of toxicity. The number and size of skin tumors are recorded weekly.
- Endpoint: The study is terminated at a predetermined time point, and all skin tumors are histopathologically examined to determine their malignancy.





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